2,2',3,4',5,6-Hexachlorobiphenyl
Description
Position among 209 PCB Congeners
2,2',3,4',5,6-Hexachlorobiphenyl is classified as Congener 144 within the standardized numbering system developed by Ballschmiter and Zell. This system assigns unique identifiers based on chlorine substitution patterns, with lower numbers indicating simpler structures. Congener 144 belongs to the hexachlorobiphenyl subgroup, which comprises 42 distinct isomers. Its placement within this subgroup reflects intermediate chlorination (six chlorine atoms) and a non-coplanar configuration due to ortho-substitutions at the 2 and 2' positions.
IUPAC Nomenclature and Alternative Designations
The compound’s systematic IUPAC name, This compound , specifies chlorine positions across both benzene rings. Alternative designations include:
- PCB-144 (numerical congener identifier)
- CB-144 (abbreviated congener code)
- CAS 68194-15-0 (unique chemical registry identifier)
Its structural descriptors include 4CL (four or more chlorines) and 2M (two or more meta-chlorines), aligning with classification frameworks used to predict environmental behavior.
CAS Registry Identification (68194-15-0)
The Chemical Abstracts Service (CAS) registry number 68194-15-0 uniquely identifies this congener in chemical databases and regulatory documents. This identifier facilitates tracking in environmental monitoring programs and scientific literature.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 68194-15-0 | |
| IUPAC Name | This compound | |
| Congener Number | 144 | |
| Chlorine Substitutions | 6 |
Historical Context and Production
Industrial Development and Applications
This compound was never produced as a pure compound but occurred as a component of technical PCB mixtures like Aroclors , Clophen , and Kanechlor . These mixtures, manufactured from 1929 to the late 1970s, served as dielectric fluids in transformers, capacitors, and hydraulic systems due to their thermal stability and electrical insulation properties. The congener’s presence in commercial products depended on the degree of chlorination; higher-chlorinated mixtures (e.g., Aroclor 1260) contained greater proportions of hexachlorobiphenyls.
Global Production Estimates
Global PCB production exceeded 1.2 million metric tons before phase-outs, with the United States responsible for approximately 700,000 tons. While exact figures for Congener 144 are unavailable, its prevalence in environmental samples suggests significant historical release. For example, hexachlorobiphenyls constituted 12–34% of total PCBs in some Aroclor formulations.
Phase-out Timeline and Stockholm Convention Listing
The Stockholm Convention on Persistent Organic Pollutants (2001) mandated PCB elimination, listing them under Annex A (elimination) and Annex C (unintentional production). Key milestones include:
- 1979 : U.S. bans PCB manufacturing under the Toxic Substances Control Act.
- 2004 : Stockholm Convention enters force, requiring parties to phase out PCB-containing equipment by 2025 and ensure environmentally sound waste management by 2028 .
- 2023 : UNEP publishes updated guidelines for national PCB phase-out plans, emphasizing transformer replacement and soil remediation.
Congener 144’s persistence in ecosystems underscores the urgency of these measures, with detections reported in air, water, and biota decades after production ceased.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONCPKMJSBHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074200 | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-13-8 | |
| Record name | 2,2′,3,4′,5,6-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX95V2408 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Synthetic Approaches
Two primary coupling reactions have been employed for the preparation of such PCBs:
Each method has distinct advantages and limitations in terms of yield, selectivity, and feasibility.
Suzuki Cross-Coupling Reaction
The Suzuki reaction involves the palladium-catalyzed coupling of halogenated aromatic compounds with boronic acids or esters. For 2,2',3,4',5,6-hexachlorobiphenyl, the Suzuki method has been optimized using:
- Catalyst system: Pd(dba)₂ combined with the ligand 2,2'-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB).
- Conditions: Typically performed in toluene at 100°C for 24 hours with potassium phosphate as the base.
Advantages:
- High yields (65–98%) with iodinated precursors.
- Better selectivity for coupling at iodide sites over chlorides.
- Allows synthesis of sterically hindered PCB congeners with multiple ortho chlorines.
Limitations:
- Requires iodinated chlorinated anisole precursors, which are challenging to synthesize.
- Brominated precursors show lower reactivity and produce impure products.
- Some derivatives require large excesses of reagents and long reaction times for subsequent demethylation steps.
Ullmann Coupling Reaction
The Ullmann reaction is a copper-mediated coupling of aryl halides, traditionally used for biphenyl synthesis.
Characteristics:
- Conducted at high temperatures (~230°C) for extended periods (up to 7 days).
- Yields are generally lower (20–38%) compared to Suzuki coupling.
- Produces more byproducts due to homo-coupling and less selectivity.
- May be preferred when boronic acid derivatives are unavailable.
Synthesis of Precursors
The preparation of this compound requires halogenated anisole precursors such as 2,3,5-trichloro-4-iodoanisole. Key steps include:
- Nitration and reduction of chlorinated phenols or anisoles to produce amino derivatives.
- Sandmeyer reactions to introduce iodine substituents.
- Bromination using N-bromosuccinimide (NBS) for brominated analogs.
- Methylation of phenol groups to anisoles.
Challenges in precursor synthesis involve regioselectivity in nitration and halogenation, and separation of regioisomers.
Comparative Yields of Coupling Reactions
| PCB Derivative | Suzuki Coupling Yield (%) | Ullmann Coupling Yield (%) |
|---|---|---|
| Using Iodide Precursors (e.g., 2,3,5-trichloro-4-iodoanisole) | 65–98 | 20–38 |
| Using Bromide Precursors | Lower and impure products | Even lower yields |
Note: The Suzuki reaction with iodides consistently outperforms Ullmann coupling in yield and purity.
Demethylation to Hydroxylated Metabolites
Post-coupling, methoxylated PCBs are often demethylated to hydroxylated derivatives for biological studies. This step typically uses boron tribromide (BBr₃):
- Straightforward for lower chlorinated PCBs.
- Requires large excess and long times for highly chlorinated derivatives like this compound.
- Alternative reagents such as hydrobromic acid (HBr) are under investigation for optimization.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Precursor Synthesis | Nitration, Reduction, Sandmeyer | 3,5-dichlorophenol, HNO₃, Na₂S₂O₄, Cu catalysts | Moderate | Regioselectivity challenges |
| Coupling | Suzuki Cross-Coupling | Pd(dba)₂, DPDB, K₃PO₄, Toluene, 100°C, 24h | 65–98% (iodides) | High yield, selective |
| Coupling | Ullmann Coupling | Cu bronze, 230°C, 7 days | 20–38% | Lower yield, more byproducts |
| Demethylation | BBr₃ or HBr | Excess reagent, long reaction times | Variable | Needs optimization |
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4’,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and other oxidative agents.
Reduction: Reductive dechlorination can be facilitated by microbial activity or chemical reductants such as zero-valent iron.
Substitution: Nucleophiles such as hydroxide ions or thiol groups can participate in substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated metabolites.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Scientific Research Applications
Overview
2,2',3,4',5,6-Hexachlorobiphenyl (also known as PCB 1260) is a member of the polychlorinated biphenyl (PCB) family. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. However, their production was banned in many countries in the late 1970s due to environmental and health concerns. Despite this, they continue to be relevant in scientific research and environmental studies.
Historical Applications
Historically, this compound was utilized in various applications:
- Electrical Equipment : Used as a dielectric fluid in transformers and capacitors.
- Hydraulic Fluids : Employed in hydraulic systems due to its stability.
- Plasticizers : Incorporated into synthetic resins and plastics.
- Surface Coatings : Found in paints and inks for its durability and resistance to degradation.
These applications were halted following the recognition of PCBs' bioaccumulation potential and their adverse health effects, leading to regulatory bans starting in 1979 .
Current Research Applications
Despite its ban in commercial use, this compound remains significant in various research domains:
Toxicology Studies
Research continues into the toxicological effects of PCBs on human health and the environment. Studies have indicated that exposure to this compound can lead to:
- Neurodevelopmental Disorders : Investigations have linked PCBs with behavioral disturbances and neurotoxicity. For instance, studies show that certain PCB congeners can affect dopaminergic cells and may contribute to neurodevelopmental issues .
- Endocrine Disruption : Research has demonstrated that PCBs can interfere with hormonal systems, potentially leading to metabolic disorders such as obesity and diabetes .
Environmental Monitoring
Due to their persistence in the environment, PCBs are often monitored in soil and water samples. Research focuses on:
- Bioaccumulation Studies : Examining how PCBs accumulate in food chains and their long-term ecological impacts.
- Remediation Techniques : Exploring methods for degrading or removing PCBs from contaminated sites.
Biochemical Mechanisms
Studies have delved into the biochemical pathways affected by this compound:
- Metabolism Studies : Research has characterized the metabolic pathways of PCBs in humans and animals. For example, studies on human liver microsomes have shown interindividual variability in the metabolism of PCB congeners .
- Mechanistic Toxicology : Investigating how PCBs interact at the cellular level to cause toxicity. This includes studies on oxidative stress and DNA damage mechanisms .
Case Studies
Several notable case studies highlight the implications of research on this compound:
- Longitudinal Cohort Study :
- Animal Model Research :
Mechanism of Action
The toxic effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive metabolites that can cause cellular damage . Additionally, PCBs can disrupt endocrine function by mimicking or antagonizing natural hormones .
Comparison with Similar Compounds
Key Findings :
- Lipophilicity : The absence of adjacent unsubstituted carbons in this compound reduces metabolic clearance compared to congeners like 2,2',3,3',6,6'-hexachlorobiphenyl, which has two unsubstituted adjacent carbons facilitating enzymatic attack .
- Solvation : PCB-153 exhibits higher dipolarity/polarizability (S = 1.74) and lower hydrogen-bond acidity (B = 0.11) compared to other hexachlorobiphenyls, correlating with its environmental persistence .
Pharmacokinetics and Metabolism
A physiological pharmacokinetic study in mammals revealed:
- Metabolic Rate : 2,2',4,4',5,5'-hexachlorobiphenyl (PCB-153) is metabolized 30–50% slower than 2,2',3,3',6,6'-hexachlorobiphenyl in dogs and monkeys due to steric hindrance from chlorine atoms .
- Elimination : Fecal excretion dominates (>80%) for all hexachlorobiphenyls, but this compound may exhibit prolonged half-lives in adipose tissue due to its substitution pattern .
Environmental Prevalence and Toxicity
Notable Studies:
- Neonatal exposure to this compound in rats caused significant endocrine disruption and impaired sperm motility, highlighting its reproductive toxicity .
- PCB-153’s higher chlorination symmetry correlates with greater bioaccumulation but lower acute toxicity compared to asymmetric congeners .
Analytical Differentiation
Isomer-specific analysis via gas chromatography (GC) and mass spectrometry (MS) is critical due to overlapping molecular weights. For example:
- PCB-147 (this compound; CAS: 68194-13-8) and PCB-149 (2,2',3,4',5',6-hexachlorobiphenyl; CAS: 38380-04-0) are distinguished by retention times and fragment ion patterns .
Biological Activity
2,2',3,4',5,6-Hexachlorobiphenyl (PCB 132) is a member of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential adverse health effects. This article provides a comprehensive overview of the biological activity associated with PCB 132, including its metabolism, toxicological effects, and implications for human health.
- Molecular Formula : C12H4Cl6
- Molar Mass : 360.86 g·mol−1
- Appearance : Viscous oily liquid
- Biological Half-life : Approximately 436.52 days in biological systems .
PCB 132 undergoes complex metabolic processes primarily in the liver. Studies indicate that its metabolism is atropselective, meaning that different enantiomers of PCB 132 are metabolized at varying rates, leading to the formation of specific hydroxylated metabolites. These metabolites are implicated in various biological activities and potential toxic effects.
Key Findings on Metabolism
- Hydroxylated Metabolites : The major metabolites formed during metabolism include:
- Interindividual Variability : Metabolic rates and pathways can vary significantly between individuals due to genetic differences in liver enzyme expression .
- Reactive Oxygen Species (ROS) : PCB 132 exposure is associated with increased ROS production, which can lead to oxidative stress and cellular damage .
Animal Studies
Research has demonstrated several toxicological effects of PCB 132 in animal models:
- Neurodevelopmental Impact : Exposure during critical developmental windows has been linked to adverse neurodevelopmental outcomes in laboratory animals. Mechanisms include sensitization of ryanodine receptors (RyRs), which play a crucial role in calcium signaling and neurotransmitter release .
- Sperm Function : A study involving postnatal exposure to PCB 132 showed decreased sperm motility and alterations in hormone levels without affecting overall body weight or organ size .
Case Studies
- Rats Study : In a study where rats were exposed to various doses of PCB 132, increased liver weight was observed without significant acute toxicity. However, long-term exposure raised concerns about potential carcinogenic effects due to cellular communication disruption and increased oxidative stress .
- Pigeon Study : A single injection of Aroclor 1260 (a commercial PCB mixture containing PCB 132) resulted in mortality within five days post-exposure, highlighting its acute toxicity profile .
Implications for Human Health
The persistence of PCBs like PCB 132 in the environment raises significant concerns regarding human exposure through food chains and contaminated water sources. The potential for neurodevelopmental disorders linked to prenatal exposure emphasizes the need for ongoing research into the long-term health impacts of PCBs.
Summary Table of Biological Activity Findings
Q & A
Q. What analytical methods are recommended for the identification and quantification of 2,2',3,4',5,6-Hexachlorobiphenyl in environmental samples?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying this congener. Due to its structural similarity to other hexachlorobiphenyl isomers (e.g., 2,3,3',4,4',5-Hexachlorobiphenyl), ensure chromatographic separation using a DB-5MS column (60 m length, 0.25 mm ID) with a temperature gradient of 80°C (2 min hold) to 300°C at 10°C/min. Calibrate with certified reference materials (e.g., 35 µg/mL in isooctane ). For complex matrices, employ a cleanup step with silica gel or Florisil columns to reduce interference .
Q. What are the key physicochemical properties of this compound that influence its environmental behavior?
Critical properties include:
- Log Kow (Octanol-water partition coefficient): ~6.7 (predicts bioaccumulation potential).
- Vapor pressure: 0.0000006 mmHg at 25°C (indicates low volatility).
- Water solubility: 0.000003 mg/L at 25°C (explains persistence in sediments) . These values are derived from homolog-specific data in the CRC Handbook . For isomer-specific comparisons, consult EPA’s CompTox Dashboard (noting discrepancies due to positional chlorine effects).
Q. How should researchers design in vitro vs. in vivo toxicity studies for this compound?
- In vitro: Use hepatic cell lines (e.g., HepG2) to assess cytochrome P450 induction via the AhR pathway. Include positive controls (e.g., 2,3,7,8-TCDD) and measure EC50 values for comparative toxicity .
- In vivo: Select rodent models (e.g., Sprague-Dawley rats) for subchronic exposure studies (90 days, 0.1–10 µg/kg/day). Monitor liver histopathology and thyroid hormone disruption, aligning with OECD Test Guideline 453 .
Q. What sample preparation techniques are optimal for extracting this congener from adipose tissue?
Accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v) at 100°C and 1500 psi achieves >90% recovery. Post-extraction, use gel permeation chromatography (GPC) to remove lipids and sulfuric acid treatment to eliminate organic interferences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported half-life values of this compound in soil?
Discrepancies arise from soil organic carbon (SOC) variability and microbial community differences. Apply a tiered approach:
- Tier 1: Conduct controlled lab studies using OECD artificial soil (10% peat, 20% kaolinite, 70% sand) to standardize SOC.
- Tier 2: Use isotopic labeling (e.g., ¹³C or deuterated analogs) to track degradation pathways .
- Tier 3: Perform meta-analyses of field data, adjusting for climate and redox conditions .
Q. What experimental strategies optimize chromatographic separation of this congener from co-eluting isomers like 2,3,3',4,4',5-Hexachlorobiphenyl?
- Column selection: Use a tandem column system (e.g., DB-17 followed by HT-8) to exploit differences in polarity and planarity.
- Retention locking: Adjust temperature programs to maximize resolution (e.g., 1°C/min near elution windows).
- Confirmatory analysis: Employ orthogonal methods like APCI-MS for chlorine adduct formation .
Q. How can computational models be integrated with empirical data to predict this compound’s bioaccumulation in aquatic food webs?
- QSAR models: Use EPI Suite’s BCFBAF module (v4.11) with input parameters for log Kow and molecular volume.
- Dynamic modeling: Apply the AQUATOX platform to simulate trophic transfer, incorporating site-specific data on pH, temperature, and predator-prey dynamics . Validate predictions against field measurements in top predators (e.g., ospreys) to refine model accuracy .
Q. What methodologies evaluate the compound’s potential for long-range atmospheric transport (LRAT)?
- Passive air sampling: Deploy polyurethane foam (PUF) disks in Arctic or high-altitude regions to capture LRAT signals.
- Back-trajectory modeling: Use HYSPLIT to correlate detection events with source regions.
- Comparative analysis: Contrast results with structurally similar congeners (e.g., 2,2',4,4',5,5'-Hexachlorobiphenyl) to isolate chlorine substitution effects on volatility .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
